4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
CAS No.: 683763-98-6
Cat. No.: VC11896100
Molecular Formula: C18H20Cl2N2O3S
Molecular Weight: 415.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683763-98-6 |
|---|---|
| Molecular Formula | C18H20Cl2N2O3S |
| Molecular Weight | 415.3 g/mol |
| IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
| Standard InChI | InChI=1S/C18H20Cl2N2O3S/c1-3-4-12-22(2)26(24,25)14-10-8-13(9-11-14)18(23)21-16-7-5-6-15(19)17(16)20/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
| Standard InChI Key | HHYLBQXORLKJCV-UHFFFAOYSA-N |
| SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
| Canonical SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Introduction
4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a synthetic organic compound classified as a sulfonamide derivative. Sulfonamides are known for their diverse biological activities and applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure includes a sulfamoyl group attached to a benzamide backbone, with butyl and methyl substituents enhancing its physicochemical properties.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Benzamide Core: Reacting 2,3-dichloroaniline with benzoyl chloride under controlled conditions.
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Introduction of the Sulfonamide Group: Sulfonation using butylmethylsulfonyl chloride in the presence of a base like triethylamine.
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Purification: The final product is purified using recrystallization or chromatography techniques.
Biological Activities
Sulfonamide derivatives like 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide have been extensively studied for their pharmacological potential. While specific data on this compound may be limited, related compounds exhibit:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria.
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Likely mechanism: Inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis.
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Anti-inflammatory Properties:
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Potential to inhibit cyclooxygenase (COX) enzymes or reduce cytokine production.
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Anticancer Potential:
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Some sulfonamides show activity against tumor cell lines by interfering with cell cycle progression or inducing apoptosis.
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Table 2: Biological Activity of Related Compounds
Mechanism of Action
The sulfonamide group in such compounds mimics para-aminobenzoic acid (PABA), a substrate for bacterial DHPS. By competing with PABA, sulfonamides inhibit folate synthesis, essential for DNA replication in bacteria. In anti-inflammatory applications, these compounds may modulate prostaglandin synthesis or inflammatory signaling pathways.
Applications in Medicinal Chemistry
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Drug Development:
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Potential lead compound for designing inhibitors targeting bacterial or cancer pathways.
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Use as a scaffold for developing multi-functional therapeutic agents.
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Pharmacokinetics:
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The presence of butyl and methyl groups may enhance lipophilicity and membrane permeability.
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Research Tool:
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Useful in studying sulfonamide-based inhibition mechanisms.
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Limitations and Challenges
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Solubility Issues:
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Moderate solubility may limit bioavailability.
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Resistance Development:
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Bacterial resistance to sulfonamides poses a challenge for antimicrobial use.
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Toxicity Concerns:
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Potential off-target effects due to structural similarity with endogenous molecules.
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Future Directions
Research on 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can focus on:
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Structural modifications to improve potency and selectivity.
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Formulation development to enhance solubility and bioavailability.
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Preclinical studies to evaluate safety profiles and efficacy against specific diseases.
This article provides an overview of the chemical and biological significance of 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide, highlighting its potential as a valuable compound in medicinal chemistry research and drug development initiatives.
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